4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((3-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-((3-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-((3-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, the compound is thought to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-METHYLBENZYLIDENE)AMINO)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((3-METHYLBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
What sets 4-((3-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the phenyl group enhances its ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
Properties
Molecular Formula |
C16H14N4S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21)/b17-11+ |
InChI Key |
FGAVFMDVTVQQLO-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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